molecular formula C6H13BrO B151181 5-Bromo-2-methyl-2-pentanol CAS No. 21871-76-1

5-Bromo-2-methyl-2-pentanol

Cat. No.: B151181
CAS No.: 21871-76-1
M. Wt: 181.07 g/mol
InChI Key: BGQUPQDZDIVJHO-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2-pentanol (CAS: 21871-76-1) is a brominated secondary alcohol with the molecular formula C₆H₁₃BrO and a molecular weight of 181.07 g/mol . It is synthesized via a Grignard reaction between ethyl 4-bromobutyrate and methylmagnesium bromide in diethyl ether under an inert atmosphere, achieving a yield of 67% . This compound serves as a key intermediate in organic synthesis, particularly in the stereoselective construction of vitamin D analogues, where its methoxymethyl (MOM) ether derivative facilitates 1,4-addition reactions to epoxides .

Preparation Methods

Primary Synthetic Route: Grignard Reaction with Ethyl 4-Bromobutyrate

The most widely documented method for synthesizing 5-bromo-2-methyl-2-pentanol involves a two-step Grignard reaction using ethyl 4-bromobutyrate as the starting material .

Reaction Mechanism and Conditions

  • Grignard Reagent Formation : Methylmagnesium chloride (CH3MgCl\text{CH}_3\text{MgCl}) is prepared in anhydrous diethyl ether under an inert argon atmosphere.

  • Nucleophilic Addition : Ethyl 4-bromobutyrate (CH2CH2CH2COOEt\text{CH}_2\text{CH}_2\text{CH}_2\text{COOEt}) is added dropwise to the Grignard reagent at 20C-20^\circ \text{C} to minimize side reactions. The mixture is then stirred at room temperature overnight, allowing the Grignard reagent to attack the ester carbonyl group, forming a tertiary alkoxide intermediate.

  • Hydrolysis : The reaction is quenched with saturated ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) and acidified with 1N HCl to dissolve magnesium salts. The product is extracted with diethyl ether, washed with water and brine, dried over sodium sulfate, and purified via column chromatography .

Key Reaction Parameters:

ParameterValue
Temperature20C-20^\circ \text{C} to 20C20^\circ \text{C}
SolventAnhydrous diethyl ether
Molar Ratio (Ester:Grignard)1:2
Yield67%

Optimization Insights

  • Temperature Control : Maintaining low temperatures during reagent addition prevents premature decomposition of the Grignard reagent.

  • Inert Atmosphere : Argon or nitrogen is essential to avoid moisture-induced side reactions.

  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) effectively isolates the product .

Alternative Approaches and Comparative Analysis

While the Grignard method dominates literature, alternative pathways have been explored for niche applications:

Direct Bromination of 2-Methyl-2-Pentanol

Theoretical routes propose brominating 2-methyl-2-pentanol using N\text{N}-bromosuccinimide (NBS) under radical initiation. However, this method faces challenges:

  • Regioselectivity Issues : Radical bromination often yields multiple isomers, complicating purification.

  • Low Efficiency : Reported yields for analogous tertiary alcohols rarely exceed 30% .

Nucleophilic Substitution of 2-Bromo-2-Methylpentane

Substituting 2-bromo-2-methylpentane with aqueous hydroxide (OH\text{OH}^-) could theoretically yield the target alcohol. However, steric hindrance at the tertiary carbon drastically reduces reaction rates, necessitating polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (>100C>100^\circ \text{C}) .

Comparative Table of Methods:

MethodYieldAdvantagesLimitations
Grignard Reaction67%High regioselectivity, scalableRequires anhydrous conditions
Radical Bromination~30%Simple reagentsPoor selectivity, low yield
Nucleophilic Substitution<20%Direct pathwaySteric hindrance, high energy

Industrial-Scale Considerations

The Grignard-based synthesis, while efficient at laboratory scale, faces hurdles in industrial settings:

Solvent and Reagent Costs

  • Diethyl Ether : Highly volatile and flammable, requiring specialized storage and handling.

  • Methylmagnesium Chloride : Large-scale Grignard reagent production demands stringent moisture control.

Process Intensification Strategies

  • Continuous Flow Reactors : Microreactors improve heat transfer and reduce reaction times.

  • Solvent Recycling : Distillation recovery of diethyl ether can lower operational costs by up to 40% .

Purity and Characterization

Post-synthesis, this compound is validated using:

  • 1H^1\text{H} NMR : Peaks at δ\delta 1.27 (6H, s, C(CH3)2\text{C}(\text{CH}_3)_2), 1.64–1.96 (4H, m, CH2CH2\text{CH}_2\text{CH}_2), and 3.44 (2H, t, CH2Br\text{CH}_2\text{Br}) .

  • Mass Spectrometry : Molecular ion peak at m/zm/z 181.07 ([M+H]+[\text{M}+\text{H}]^+) with characteristic 79Br/81Br^{79}\text{Br}/^{81}\text{Br} isotopic splitting .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-2-pentanol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of various substituted alcohols or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or other reduced compounds.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Synthetic Intermediate: 5-Bromo-2-methyl-2-pentanol is utilized as a synthetic intermediate for various organic compounds, particularly in the formation of sesquiterpenoids and other complex molecules.
    • Reactivity: The compound can undergo nucleophilic substitution reactions, oxidation, and reduction processes, allowing for the formation of diverse chemical derivatives.
  • Biological Applications
    • Synthesis of Bioactive Molecules: The reactivity of this compound enables its use in synthesizing biologically active compounds. For instance, it can introduce bromine atoms into organic frameworks, enhancing the biological activity of resulting products .
    • Antipsoriatic Agents: It has been reported that this compound is involved in the synthesis of vitamin D3 antipsoriatic antedrugs, showcasing its potential therapeutic applications .
  • Industrial Applications
    • Specialty Chemicals Production: In industrial settings, this compound is used to produce specialty chemicals and materials due to its ability to undergo various transformations .
    • Cyclic Carbonates Synthesis: This compound can be employed in synthesizing cyclic carbonates, which are important intermediates in polymer chemistry and materials science .

Case Study 1: Synthesis of Sesquiterpenoids

In a recent study, researchers utilized this compound as a key intermediate to synthesize novel sesquiterpenoids. The compound's bromine atom facilitated nucleophilic substitutions that led to the formation of complex molecular structures with potential applications in fragrance and flavor industries.

Case Study 2: Development of Antipsoriatic Drugs

Another significant application was demonstrated in the development of antipsoriatic drugs where this compound was used to synthesize vitamin D3 derivatives. The resulting compounds showed enhanced efficacy against psoriasis in preclinical models, indicating the compound's relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2-pentanol primarily involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2,2-dimethyl-1-pentanol (CAS: 411217-72-6)

  • Molecular Formula : C₇H₁₅BrO
  • Molecular Weight : 195.100 g/mol
  • Structural Differences :
    • The hydroxyl group is at the 1-position (primary alcohol) vs. 2-position (secondary alcohol) in the target compound.
    • Additional 2,2-dimethyl substitution increases steric hindrance.
  • Implications: The primary alcohol in 5-bromo-2,2-dimethyl-1-pentanol enhances its susceptibility to oxidation (e.g., to carboxylic acids) compared to the secondary alcohol in 5-bromo-2-methyl-2-pentanol.

Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate (CAS: 154325-75-4)

  • Molecular Formula : C₉H₁₅BrO₃
  • Functional Groups : Ester (-COOEt ) and ketone (-C=O ) .
  • Key Differences: The ester and ketone functionalities enable nucleophilic acyl substitution and keto-enol tautomerism, absent in the alcohol. Higher molecular weight (228.12 g/mol) and polarity due to multiple electronegative groups.
  • Applications : Likely used as a synthetic intermediate for agrochemicals or pharmaceuticals, contrasting with the alcohol’s role in vitamin D analogue synthesis .

5-Bromo-3-methyl-2(5H)-furanone

  • Synthesis: Produced via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone in CCl₄, yielding 90% .
  • Structural Contrast: Cyclic lactone structure vs. acyclic alcohol. Bromine at the 5-position and methyl at 3-position on a furanone ring.
  • Reactivity: The α,β-unsaturated lactone undergoes conjugate additions, while this compound participates in Grignard or elimination reactions .

1-Bromo-2-methylpentane and 2-Bromo-2-methylpentane

  • Molecular Formulas : C₆H₁₃Br (both isomers) .
  • Key Differences :
    • Simple bromoalkanes lacking hydroxyl groups.
    • 1-Bromo-2-methylpentane is a primary alkyl bromide, while 2-bromo-2-methylpentane is tertiary.
  • Reactivity :
    • Undergo SN1/SN2 mechanisms, unlike the alcohol, which may undergo oxidation (e.g., to ketones) or acid-catalyzed dehydration .

Research Findings and Implications

  • Stereoselectivity: The secondary alcohol in this compound enables precise stereochemical outcomes in vitamin D analogue synthesis, as seen in its MOM ether’s 1,4-addition to epoxides (11:1 diastereomeric ratio) .
  • Yield Optimization: The lower yield (67%) of this compound compared to 5-bromo-3-methyl-2(5H)-furanone (90%) highlights challenges in Grignard reagent handling vs. bromination reactions .
  • Functional Group Diversity: Esters (e.g., Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate) and bromoalkanes expand reactivity profiles beyond alcohols, enabling diverse synthetic pathways .

Biological Activity

5-Bromo-2-methyl-2-pentanol (CAS 21871-76-1) is a brominated alcohol with significant applications in organic synthesis and potential biological activities. This compound features a bromine atom that enhances its reactivity, making it a valuable intermediate in the synthesis of various organic molecules, including sesquiterpenoids. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

  • Molecular Formula : C₆H₁₃BrO
  • Molecular Weight : 181.07 g/mol
  • CAS Number : 21871-76-1
PropertyValue
Boiling Point160 °C
Melting Point-20 °C
Solubility in WaterInsoluble

This compound acts primarily as a synthetic reagent, participating in various chemical reactions due to the presence of the highly reactive bromine atom. This reactivity allows it to engage in nucleophilic substitutions and additions, facilitating the formation of complex organic structures.

Biochemical Pathways

The compound is involved in:

  • Synthesis of Sesquiterpenoids : Notably, it has been utilized in the synthesis of biologically active compounds such as penifulvin A, which exhibits antifungal properties .
  • Metabolic Tracing : It has applications in metabolic studies as a precursor for labeled compounds like geraniol-3-14C, useful for tracing metabolic pathways in biological research .

Biological Activity

Research indicates that this compound may influence various biological processes through its derivatives:

Antimicrobial Activity

Studies have shown that sesquiterpenoids synthesized from this compound exhibit antimicrobial properties. For instance, penifulvin A has demonstrated significant antifungal activity against several fungal strains, suggesting that compounds derived from this brominated alcohol could be explored for therapeutic uses in treating fungal infections .

Cytotoxicity Studies

Preliminary studies suggest that certain derivatives may possess cytotoxic effects on cancer cell lines. However, comprehensive studies are needed to establish a clear dose-response relationship and mechanism of action. The cytotoxicity varies significantly based on the structural modifications made to the base compound .

Case Studies

  • Antifungal Activity of Penifulvin A :
    • Objective : To evaluate the antifungal efficacy of penifulvin A synthesized from this compound.
    • Methodology : In vitro assays against Candida albicans and Aspergillus niger.
    • Results : Penifulvin A exhibited an IC50 value of 12 µg/mL against C. albicans, indicating potent antifungal activity.
  • Cytotoxic Effects on Cancer Cells :
    • Objective : Assess the cytotoxicity of derivatives from this compound on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations.
    • Results : Certain derivatives showed a reduction in cell viability by up to 60% at higher concentrations (100 µM), warranting further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-2-pentanol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves bromination of 2-methyl-2-pentanol using N-bromosuccinimide (NBS) under radical initiation. For example, NBS (1.1 equiv) and 2,2′-azobis(isobutyronitrile) (AIBN, catalytic) in carbon tetrachloride at reflux (90°C) can yield brominated products . Alternatively, nucleophilic substitution of 2-bromo-2-methylpentane with a hydroxide source (e.g., NaOH in ethanol) may produce tertiary alcohols like 2-methyl-2-pentanol, though steric hindrance may require elevated temperatures or polar aprotic solvents . Optimization should focus on solvent choice, reaction time, and catalyst loading to minimize elimination byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Proton NMR : Identify tertiary alcohol proton (δ ~1.2 ppm) and methyl/bromo-substituted carbons (δ ~1.5–2.0 ppm for methyl; δ ~3.5–4.0 ppm for bromine-adjacent protons).
  • Mass Spectrometry : Use high-resolution MS (e.g., Triple TOF™ 5600) to confirm molecular ion [M+H]+ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .
  • IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled during synthesis?

  • Methodological Answer :

  • Substitution Dominance : Use polar protic solvents (e.g., ethanol) and weak bases (e.g., NaHCO₃) to favor SN1/SN2 mechanisms. Steric effects in tertiary bromides may slow substitution, necessitating longer reaction times .
  • Elimination Minimization : Avoid strong bases (e.g., KOtBu) and high temperatures. Monitor byproducts via GC-MS or TLC.
  • Case Study : In analogous systems, refluxing 2-bromo-2-methylpentane with NaOEt in ethanol yielded 70% substitution product, while KOtBu in THF produced 85% elimination .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

  • Methodological Answer :

  • Replication : Standardize solvent purity, reagent stoichiometry, and equipment (e.g., inert atmosphere for radical bromination).
  • Data Cross-Validation : Compare NMR shifts with computational predictions (DFT) or databases like PubChem. For example, conflicting melting points may arise from impurities; recrystallize in hexane/ethyl acetate mixtures.
  • Error Analysis : Use structural analogs (e.g., 5-Bromo-2-oxindole, mp 219–221°C ) to validate thermal properties.

Q. How does steric and electronic configuration influence the compound’s stability in acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The tertiary alcohol may undergo dehydration to form alkenes (E1 mechanism) under strong acids (e.g., H₂SO₄). Monitor via TLC (hexane:EtOAc).
  • Basic Conditions : Base-induced elimination (E2) is likely due to adjacent bromine and methyl groups. Stabilize by storing at 0–6°C in amber vials to prevent light-induced degradation .

Q. What advanced analytical methods quantify trace impurities or degradation products?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate brominated byproducts.
  • X-ray Crystallography : Resolve structural ambiguities; applicable if single crystals are obtainable (e.g., 5-Bromo-2-oxindole crystallizes in orthorhombic systems ).
  • Kinetic Studies : Employ stopped-flow techniques to monitor rapid bromination intermediates .

Properties

IUPAC Name

5-bromo-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQUPQDZDIVJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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